molecular formula C6H10N4S B3040340 2-Hydrazino-4-methyl-6-methylthiopyrimidine CAS No. 1899-58-7

2-Hydrazino-4-methyl-6-methylthiopyrimidine

Cat. No. B3040340
CAS RN: 1899-58-7
M. Wt: 170.24 g/mol
InChI Key: CYSWKLMBSUPOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazino-4-methyl-6-methylthiopyrimidine is a chemical compound with the molecular formula C6H10N4S . Its average mass is approximately 170.24 Da . The compound’s structure features a pyrimidine ring with a hydrazino group and a methylthio (methylsulfanyl) substituent. It is also known by other names, including (4-methyl-6-methylsulfanylpyrimidin-2-yl)hydrazine and 2-Hydrazinyl-4-methyl-6-(methylsulfanyl)pyrimidine .

Scientific Research Applications

Chemical Transformations and Derivative Synthesis

  • Transformation into Various Pyrimidine Derivatives : 2,4-Diamino-6-methylthiopyrimidines can be transformed into different derivatives, including 6-methoxypyrimidine and 6-benzylaminopyrimidine, through reactions with sodium methoxyde and benzylamine (Cocco, Congiu & Onnis, 2000). Additionally, 6-hydrazino derivatives can be further converted into pyrazolo, triazolo, and tetrazolopyrimidines by heating or treating with specific reagents.

  • Synthesis of Novel Heterocyclic Systems : The synthesis of new heterocyclic systems such as furo[3′,2′:5,6]pyrimido[2,1-c][1,2,4]triazines and furo[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidines has been achieved from 2-hydrazino-furo[2,3-d]pyrimidine. The starting hydrazino-pyrimidine is synthesized from imino-diphenyl-furo[2,3-d]pyrimidine-2(1H)-thione through methylation and subsequent displacement of methylthio group with hydrazine hydrate (Rahimizadeh, Bakavoli, Gordi & Seyedi, 2011).

  • Synthesis of Pyrimidylhydrazones and Substituted Pyrimidyl-Aryl- and -Cyclohexylthiosemicarbazides : 4,6-Dihydrazino-5-nitro- and 2-methylthio-4-hydrazino-6-chloro-5-(p-alkoxybenzyl)pyrimidines are reacted with various compounds to synthesize pyrimidylhydrazones and substituted pyrimidyl-aryl- and -cyclohexylthiosemicarbazides. The products of these reactions have been studied for their influence on DNA methylation and potential antitumor properties (Grigoryan et al., 2012).

Photophysical and Electrochemical Studies

  • Photochemical and Electrochemical Behavior of Lanthanide Complexes : The 6-(hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone synthesized from 4,6-(bis-hydrazino)-2-methylpyrimidine exhibits photochemical induced isomerizations and can coordinate to metal centers. The configurational changes upon UV light irradiation and the fluorescence quantum yields of the lanthanide complexes with La (III) and Sm (III) ions have been studied, demonstrating the electroactivity of these complexes (Fernández, Barona, Polo-Cerón & Chaur, 2014).

Antitumor and Antimicrobial Applications

  • Antitumor Activity : Hydrazinopyrimidine derivatives have been evaluated for their in vitro anticancer activity toward various human cancer cell lines. Some compounds demonstrated inhibitory effects on the growth of a range of cancer cell lines at specific concentrations (Cocco, Congiu, Lilliu & Onnis, 2006).

  • Antimicrobial Activity : Novel pyrazolo[3,4-d]pyrimidines and other derivatives synthesized from hydrazinopyrimidines have been tested in vitro for their antibacterial activity against various bacteria. Some of these compounds have shown significant antimicrobial activity (Bhuiyan, Rahman, Hossain, Rahim, Hossain & Naser, 2006).

Analytical Methods

  • High-Performance Liquid Chromatography (HPLC) Analysis : An HPLC method has been established for determining 2-hydrazino-4,6-dimethylpyrimidine, demonstrating its potential for precise analytical applications (Min, 2005).

properties

IUPAC Name

(4-methyl-6-methylsulfanylpyrimidin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-4-3-5(11-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSWKLMBSUPOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-4-methyl-6-methylthiopyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazino-4-methyl-6-methylthiopyrimidine
Reactant of Route 2
2-Hydrazino-4-methyl-6-methylthiopyrimidine
Reactant of Route 3
2-Hydrazino-4-methyl-6-methylthiopyrimidine
Reactant of Route 4
Reactant of Route 4
2-Hydrazino-4-methyl-6-methylthiopyrimidine
Reactant of Route 5
2-Hydrazino-4-methyl-6-methylthiopyrimidine
Reactant of Route 6
2-Hydrazino-4-methyl-6-methylthiopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.